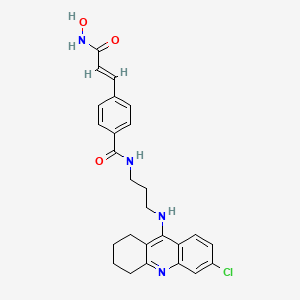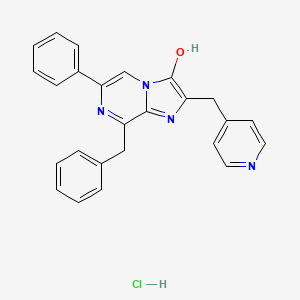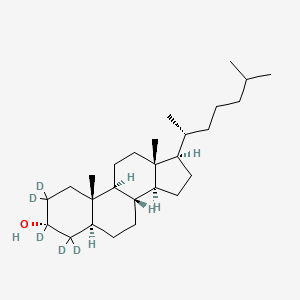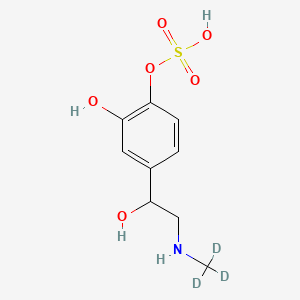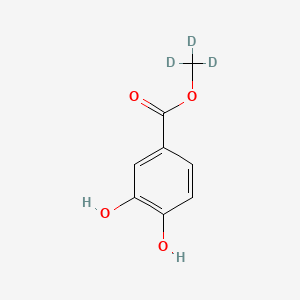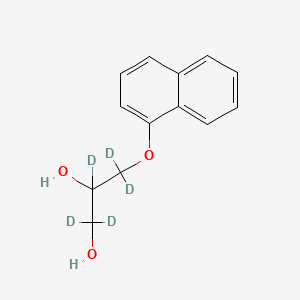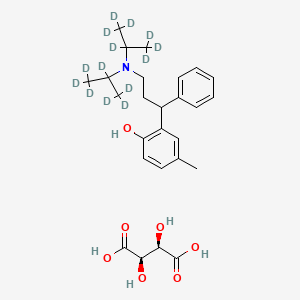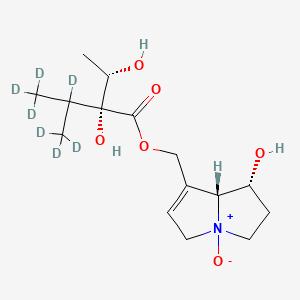
Indicine N-oxide-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indicine N-oxide-d7 is a deuterium-labeled derivative of Indicine N-oxide, a pyrrolizidine alkaloid. This compound is primarily used in scientific research as a labeled reference standard. It has a molecular formula of C15H18D7NO6 and a molecular weight of 322.41 .
Vorbereitungsmethoden
The synthesis of Indicine N-oxide-d7 involves the incorporation of deuterium atoms into the Indicine N-oxide molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that Indicine N-oxide itself is isolated from the plant Heliotropium indicum . Industrial production methods for this compound likely involve advanced isotopic labeling techniques to replace hydrogen atoms with deuterium.
Analyse Chemischer Reaktionen
Indicine N-oxide-d7, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Indicine N-oxide can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Indicine N-oxide-d7 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a labeled reference standard in various analytical techniques.
Biology: Studied for its cytotoxic effects on tumor cell lines.
Medicine: Evaluated in clinical trials for its potential as an antitumor agent.
Industry: Utilized in the development of new pharmaceuticals and in toxicological studies
Wirkmechanismus
The mechanism of action of Indicine N-oxide-d7 involves its interaction with cellular components. It binds to tubulin at a distinct site, inhibiting the assembly of microtubules, which is crucial for cell division. This leads to the inhibition of cell proliferation and induces cytotoxic effects. Additionally, it has been shown to cause DNA damage by binding to the minor groove of DNA .
Vergleich Mit ähnlichen Verbindungen
Indicine N-oxide-d7 is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic differentiation. Similar compounds include:
Indicine N-oxide: The non-deuterated version, used in similar research applications.
Taxol: Another compound that binds to tubulin but stabilizes microtubules instead of inhibiting their assembly.
Colchicine: Binds to tubulin and inhibits microtubule polymerization, similar to Indicine N-oxide.
This compound stands out due to its specific labeling, which allows for more precise analytical studies and tracking in biological systems.
Eigenschaften
Molekularformel |
C15H25NO6 |
|---|---|
Molekulargewicht |
322.40 g/mol |
IUPAC-Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1/i1D3,2D3,9D |
InChI-Schlüssel |
DNAWGBOKUFFVMB-PEHBUCQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([C@@]([C@H](C)O)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)

